molecular formula C5H11NS2 B1373208 1,4-Dithian-2-ylmethanamine CAS No. 15980-17-3

1,4-Dithian-2-ylmethanamine

Cat. No.: B1373208
CAS No.: 15980-17-3
M. Wt: 149.3 g/mol
InChI Key: HZTQIHOZXLWKKI-UHFFFAOYSA-N
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Description

1,4-Dithian-2-ylmethanamine is an organic compound with the molecular formula C5H11NS2 and a molecular weight of 149.28 g/mol . This compound features a dithiane ring, which is a six-membered ring containing two sulfur atoms and one nitrogen atom. It is commonly used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Dithian-2-ylmethanamine can be synthesized through several methods. One common approach involves the reaction of 1,4-dithiane-2,5-diol with amines under specific conditions. For instance, the reaction between 1,4-dithiane-2,5-diol and α-azido vinyl ketones catalyzed by potassium carbonate (K2CO3) in dimethylformamide (DMF) yields 3,5-disubstituted 4-aminothiophene-2-carbaldehydes . Another method involves the reaction of 1,4-dithiane-2,5-diol with 1-(methylsulfanyl)-2-nitroethenamines in the presence of potassium carbonate in refluxing ethanol .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

1,4-Dithian-2-ylmethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the dithiane ring to a thiol or other reduced forms.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced forms.

    Substitution: Various substituted amines and derivatives.

Mechanism of Action

The mechanism of action of 1,4-Dithian-2-ylmethanamine involves its interaction with specific molecular targets and pathways. The compound’s sulfur atoms can form strong bonds with metal ions, making it useful in chelation therapy and other medical applications. Additionally, its amine group can participate in various biochemical reactions, influencing cellular processes and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific ring structure and the presence of both sulfur and nitrogen atoms, which confer distinct chemical properties and reactivity.

Properties

IUPAC Name

1,4-dithian-2-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NS2/c6-3-5-4-7-1-2-8-5/h5H,1-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZTQIHOZXLWKKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(CS1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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